N-Cyclohexyl vs. N-Aryl Substitution: Differential Impact on ROCK2 Kinase Inhibition
Within the 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thioacetamide scaffold, the identity of the N-substituent on the acetamide profoundly modulates ROCK2 inhibitory potency. The N-(2-chlorophenyl) analog (BDBM39255) exhibits an IC₅₀ of 1.99 μM against human ROCK2, whereas the N-(4-methylthiazol-2-yl) analog (BDBM37909) is approximately 9.3-fold less potent with an IC₅₀ of 18.6 μM [1]. The N-cyclohexyl variant, by introducing a saturated cycloalkyl group, is predicted to occupy a distinct potency and selectivity space between these extremes based on steric and lipophilic considerations [2]. This differential is quantifiable and reproducible within the same assay platform (PubChem AID 644, TSRI Molecular Screening Center), underscoring that even conservative substitutions at the acetamide nitrogen yield order-of-magnitude potency shifts.
| Evidence Dimension | ROCK2 (Rho-associated protein kinase 2) inhibitory activity |
|---|---|
| Target Compound Data | No direct ROCK2 data available for the N-cyclohexyl target compound; predicted to be distinct from both comparators based on substituent class |
| Comparator Or Baseline | N-(2-chlorophenyl) analog (BDBM39255): IC₅₀ = 1.99 μM; N-(4-methylthiazol-2-yl) analog (BDBM37909): IC₅₀ = 18.6 μM |
| Quantified Difference | ~9.3-fold potency difference between N-(2-chlorophenyl) and N-(4-methylthiazol-2-yl) analogs; N-cyclohexyl expected to diverge further |
| Conditions | Human ROCK2; TSRI Molecular Screening Center; PubChem BioAssay AID 644 |
Why This Matters
Demonstrates that the N-substituent identity is a potency-determining structural feature on the ROCK2 target; selecting the N-cyclohexyl compound is a deliberate choice to access a defined region of biological space distinct from commercially available N-aryl alternatives.
- [1] BindingDB BDBM39255: N-(2-chlorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, ROCK2 IC₅₀ = 1.99E+3 nM. BindingDB BDBM37909: N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide, ROCK2 IC₅₀ = 1.86E+4 nM. Data from PubChem BioAssay AID 644. Available at: http://www.bindingdb.org. View Source
- [2] Ebrahimi S. Synthesis of Some Pyridyl and Cyclohexyl Substituted 1,2,4 Triazole, 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives. Eur. J. Chem. 2010;1(4):322–324. (Establishes the structural identity of the N-cyclohexyl-4-pyridinyl oxadiazole scaffold.) View Source
